3-(3-ethoxyphenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(3-Ethoxyphenyl)-N'-[(E)-(4-Methylphenyl)methylidene]-1H-Pyrazole-5-Carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, which is a five-membered heterocyclic aromatic ring containing two nitrogen atoms, and an ethoxyphenyl group, which is a benzene ring with an ethoxy substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core One common method is the reaction of hydrazine with a β-diketone or β-ketoester to form the pyrazole ring
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The ethoxyphenyl group can be oxidized to form the corresponding quinone.
Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: 3-(3-Ethoxyphenyl)-N'-[(E)-(4-Methylphenyl)methylidene]-1H-Pyrazole-5-Carbohydrazide Quinone
Reduction: 3-(3-Ethoxyphenyl)-N'-[(E)-(4-Methylphenyl)methylidene]-1H-Pyrazoline
Substitution: Various substituted pyrazoles depending on the nucleophile/electrophile used.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound in drug discovery and development.
Medicine: Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the derivatives involved.
Comparison with Similar Compounds
3-(3-Ethoxyphenyl)-N'-[(E)-(3-Methylphenyl)methylidene]-1H-Pyrazole-5-Carbohydrazide
3-(3-Ethoxyphenyl)-N'-[(E)-(2-Methylphenyl)methylidene]-1H-Pyrazole-5-Carbohydrazide
3-(3-Ethoxyphenyl)-N'-[(E)-(4-Methoxyphenyl)methylidene]-1H-Pyrazole-5-Carbohydrazide
Uniqueness: This compound is unique due to its specific arrangement of substituents on the pyrazole ring and the ethoxyphenyl group, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
3-(3-ethoxyphenyl)-N-[(E)-(4-methylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-3-26-17-6-4-5-16(11-17)18-12-19(23-22-18)20(25)24-21-13-15-9-7-14(2)8-10-15/h4-13H,3H2,1-2H3,(H,22,23)(H,24,25)/b21-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBITJSLTBLSCC-FYJGNVAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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